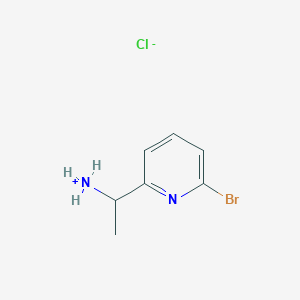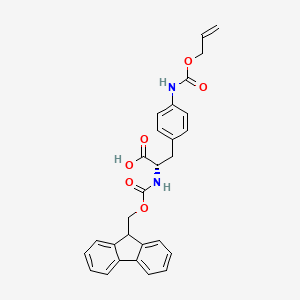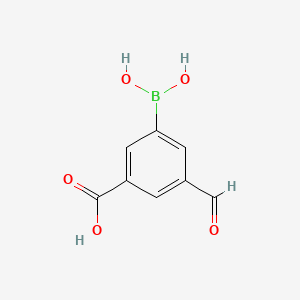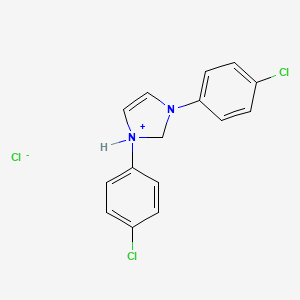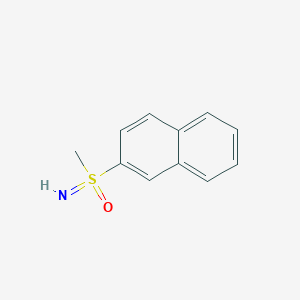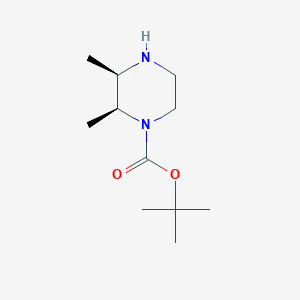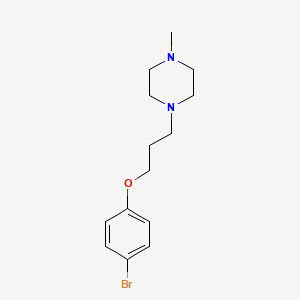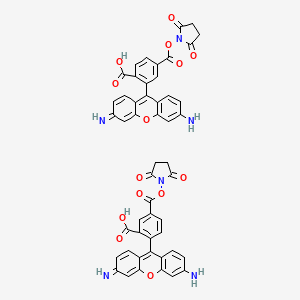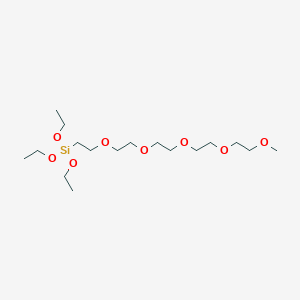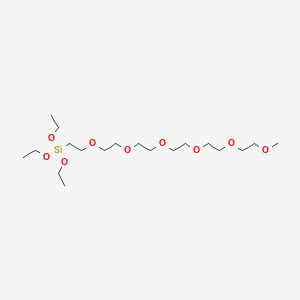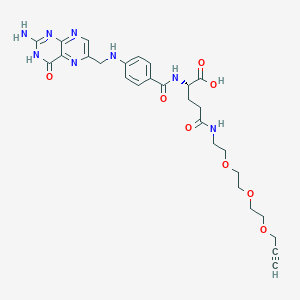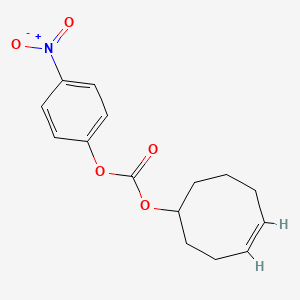
Tco-pnp
Descripción general
Descripción
Tco-pnp is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tco-pnp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tco-pnp including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pretargeted Positron Emission Tomography Imaging with Supramolecular Nanoparticles
TCO-pnp plays a role in pretargeted oncologic PET imaging, utilizing supramolecular nanoparticles for tumor imaging. This approach allows for separate pharmacokinetics alterations of tumor-targeting and imaging agents, resulting in improved PET imaging. TCO⊂SNPs (transcyclooctene-containing supramolecular nanoparticles) are used in living mice for high-contrast PET imaging of tumors. This method is applicable to a wide range of tumor types due to the exploitation of the Enhanced Permeability and Retention (EPR) effects in solid tumors (Hou et al., 2016).
Enzyme-Mediated In Situ Self-Assembly for Multimodality Imaging
TCO-pnp is used in a pretargeted strategy combining enzyme-mediated fluorogenic reaction and in situ self-assembly for multimodality imaging. The trans-cyclooctene (TCO) bearing small-molecule probe, P-FFGd-TCO, is activated by alkaline phosphatase and self-assembles into nanoaggregates (FMNPs-TCO). This method enhances near-infrared fluorescence, MRI, and PET signals for imaging of ALP activity in tumor-bearing mice (Hu et al., 2021).
Transparent Conducting Oxides in Electronics
Transparent conducting oxides (TCO), such as in electrodes for displays and solar cells, have seen extensive research due to their unique electrical conductivity and transparency properties. TCO materials are critical for the development of thin film electronics and photovoltaic devices. This research discusses the control of the Fermi level in TCO materials and their application in electronic devices (Klein, 2012).
Progress in TCO Materials for Electronic and Optoelectronic Devices
TCO materials are crucial in the development of electronic and optoelectronic devices. This includes research on p-type materials, UV-transparent TCOs, and transparent electrochromic oxides. TCO-based devices like UV/blue LEDs, UV-sensors, and transparent TFTs are discussed, highlighting their unique optoelectronic properties (Hosono, 2007).
Tailoring SnO2 for Improved Photovoltaic Applications
Research on SnO2, a commonly used TCO, focuses on improving its properties for photovoltaic applications. The study shows that alloying PbO2 with SnO2 enhances electronic properties, including a tunable workfunction, while retaining transparency in the visible spectrum. This advancement could improve TCO applications in organic photovoltaics (Ganose & Scanlon, 2016).
TCO in Lithium-Ion Storage
A tin-based amorphous composite oxide (TCO) has been developed as a high-capacity lithium-storage material. This TCO, containing Sn(II)-O, shows a greater capacity for reversible lithium adsorption compared to carbon-based materials. It's used as an anode in lithium-ion rechargeable batteries (Idota et al., 1997).
Integrative Pharmacology in Traditional Chinese Medicine
TCO-pnp is also mentioned in the context of integrative pharmacology-based traditional Chinese medicine (TCMIP). This interdisciplinary science combines multiple disciplines to establish pharmacokinetics-pharmacodynamics correlations. TCO-pnp's role in TCMIP involves qualitative and quantitative correlation establishment in vivo (Xu et al., 2021).
Performance of P-Type TCOs
Research on p-type transparent conducting oxides (TCOs) focuses on assessing their performance for potential applications. Copper-deficient CuCrO2, a good p-type TCO, is used as an example to discuss the influence of sample thickness on transmission measurements and the figure of merit for TCOs (Fleischer et al., 2017).
Total Cost of Ownership Models
In a different context, TCO is referred to in total cost of ownership models, focusing on organizational purchasing. This study examines cost drivers and suggests a model for TCO computations, tailored for specific purchase situations (Ferrin & Plank, 2002).
Propiedades
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMMADPCDJNXAH-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tco-pnp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B8113765.png)
